molecular formula C6H12N2O2 B044706 (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide CAS No. 114358-08-6

(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide

Cat. No. B044706
M. Wt: 144.17 g/mol
InChI Key: GZHZTHKUUHODEO-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide, also known as hydroxyproline, is a non-proteinogenic amino acid that is commonly found in collagen. It plays a crucial role in stabilizing the collagen triple helix structure, which gives strength and elasticity to connective tissues such as skin, bone, and cartilage. Hydroxyproline has also been found to have various scientific research applications, including in the field of tissue engineering and drug discovery.

Mechanism Of Action

Hydroxyproline acts as a structural component of collagen, which is the most abundant protein in the human body. Collagen provides strength and elasticity to connective tissues, and (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene plays a crucial role in stabilizing the collagen triple helix structure. Hydroxyproline is also involved in the cross-linking of collagen fibers, which further enhances the strength and stability of connective tissues.

Biochemical And Physiological Effects

Hydroxyproline is a non-proteinogenic amino acid that is not directly involved in protein synthesis. However, it plays a crucial role in the synthesis and structure of collagen, which is essential for the proper function of connective tissues. Hydroxyproline has also been found to have potential antioxidant and anti-inflammatory effects, although further research is needed to fully understand these effects.

Advantages And Limitations For Lab Experiments

Hydroxyproline is a commonly used biomaterial in tissue engineering and drug discovery experiments. Its ability to promote cell adhesion and proliferation makes it a valuable tool for studying cell behavior and tissue regeneration. However, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for research on (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene. One area of interest is the development of collagen-targeting drugs for the treatment of various diseases, including cancer and fibrosis. Another area of interest is the use of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene as a biomaterial for tissue engineering, particularly in the development of artificial skin and cartilage. Additionally, further research is needed to fully understand the antioxidant and anti-inflammatory effects of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene, and its potential use in the treatment of oxidative stress-related diseases.

Synthesis Methods

Hydroxyproline can be synthesized through the hydroxylation of proline, which is a proteinogenic amino acid. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires oxygen and vitamin C as cofactors. The resulting (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene can be further modified and incorporated into collagen.

Scientific Research Applications

Hydroxyproline has been extensively studied for its role in collagen synthesis and structure. It has also been found to have potential applications in tissue engineering, where it can be used as a biomaterial to promote cell adhesion and proliferation. Additionally, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene has been investigated for its potential use in drug discovery, particularly in the development of collagen-targeting drugs for the treatment of various diseases.

properties

CAS RN

114358-08-6

Product Name

(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-8-3-4(9)2-5(8)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10)/t4-,5+/m1/s1

InChI Key

GZHZTHKUUHODEO-UHNVWZDZSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)N)O

SMILES

CN1CC(CC1C(=O)N)O

Canonical SMILES

CN1CC(CC1C(=O)N)O

synonyms

2-Pyrrolidinecarboxamide,4-hydroxy-1-methyl-,(2S-trans)-(9CI)

Origin of Product

United States

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